Direct Coupling: This method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3,4-dimethoxyaniline under suitable conditions. This approach is highlighted in the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [].
Multi-step Synthesis: This pathway involves building the quinazoline ring system from simpler starting materials. One example includes the synthesis of a related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, starting from 2-amino-4,5-dimethoxybenzoic acid [].
Mechanism of Action
Inhibition of tyrosine kinases: This includes potent inhibition of Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers [].
Induction of apoptosis: These compounds can trigger programmed cell death in cancer cells, as observed with N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in colon cancer cells [].
Applications
Cancer Research: Given the anticancer properties observed in related compounds, this molecule could be investigated for its activity against various cancer cell lines, including those resistant to existing therapies [, ].
Drug Resistance Studies: Studying its interaction with P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance, could provide insights into overcoming drug resistance in cancer treatment [].
Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue investigated for its anticancer efficacy. It demonstrated significant antiproliferative activity and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620) compared to non-cancerous colon cells (CRL1459) []. Mechanistic studies in SW620 cells revealed that DW-8 induces apoptosis through several mechanisms, including G2 phase cell cycle arrest, activation of the intrinsic apoptotic pathway (caspase-9, -3, and -7 activation), nuclear fragmentation, and increased reactive oxygen species (ROS) levels [].
Compound Description: This compound served as a starting point for developing dual inhibitors against both wild-type Bruton's tyrosine kinase (BTK) and the drug-resistant C481S mutant []. It exhibited inhibitory activity against both the wild-type BTK and the C481S mutant, making it a promising lead for further optimization [].
Compound Description: Synthesized from compound 1 through chemical modification, compound 12 aimed to improve physicochemical properties without compromising biochemical potency []. It retained the inhibitory activity against both wild-type BTK and the C481S mutant while exhibiting enhanced drug-like properties [].
Compound Description: These derivatives were designed as novel P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer chemotherapy []. One promising compound, 12k, displayed high potency in reversing doxorubicin resistance in K562/A02 cells, low cytotoxicity, and long duration of action []. It enhanced the potency of other MDR-related cytotoxic agents, increased doxorubicin accumulation, blocked P-gp-mediated Rh123 efflux, and suppressed P-gp ATPase activity in K562/A02 MDR cells without affecting CYP3A4 activity or P-gp expression []. Moreover, 12k exhibited favorable pharmacokinetic properties, including a good half-life and oral bioavailability, without influencing doxorubicin metabolism, thus minimizing side effects related to increased cytotoxic agent plasma concentrations in vivo [].
Compound Description: These compounds represent a series of quinoline- and quinazoline-based epidermal growth factor receptor (EGFR) kinase inhibitors designed to target non-small cell lung cancer (NSCLC) and chordomas []. These compounds were designed to probe interactions with Asp855 in the EGFR DGF motif and the active site water network.
Compound Description: Identified as the most potent inhibitor of the UCH-2 chordoma cell line to date, with an IC50 of 310 nM []. This compound demonstrates the potential of targeting EGFR in chordoma treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dihydroceramide belongs to the ceramide family. It contains sphinganine, which is devoid of the 4,5-trans-double bond in the sphingoid base backbone. C-2 dihydro-Ceramide is a metabolically inactive analog of C-2 ceramide, It is used as a negative control in experiments investigating the biological activity of C-2 ceramide.